1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene
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Overview
Description
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two chloromethyl groups attached to the naphthalene ring, along with two phenyl groups
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its chloromethyl groups provide reactive sites for further functionalization.
Biology: The compound has been studied for its potential antifungal and antibacterial properties. It can be used to develop new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene can be compared with other similar compounds, such as:
1,4-Bis(chloromethyl)naphthalene: This compound lacks the phenyl groups present in this compound, which may affect its reactivity and applications.
1,4-Bis(bromomethyl)naphthalene: The presence of bromine instead of chlorine can lead to different reactivity and chemical properties.
1,4-Bis(chloromethyl)benzene: This compound has a simpler structure with a benzene ring instead of a naphthalene ring, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chloromethyl and phenyl groups, providing versatile reactivity and potential for diverse applications.
Properties
CAS No. |
632339-33-4 |
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Molecular Formula |
C24H18Cl2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2,3-diphenylnaphthalene |
InChI |
InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
HSNQDEOBCJKPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl |
Origin of Product |
United States |
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